2-amino-N-cyclobutylbenzenesulfonamide
Description
2-Amino-N-cyclobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 2-position and an N-cyclobutyl moiety. However, direct experimental data on its synthesis, pharmacokinetics, or industrial applications are scarce, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-amino-N-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-6-1-2-7-10(9)15(13,14)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2 |
InChI Key |
AENMQFPEVXTSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)
This compound shares the benzenesulfonamide backbone but features a bulkier N-cyclohexyl-N-methyl substitution. Key differences include:
- Purity Standards: Industrial-grade 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide requires ≥98.0% assay purity, ensuring reliability in acid dye synthesis and pharmaceutical intermediate production .
- Applications : Used in fine chemical synthesis, its bulkier structure may enhance thermal stability in industrial processes compared to smaller cyclic substituents .
N-(2-sec-Butylphenyl)benzenesulfonamide (RN 791830-73-4)
This analog replaces the cyclobutyl group with a branched sec-butyl chain. Notable contrasts include:
- Synthetic Flexibility : The linear alkyl chain may simplify synthetic modifications but could reduce conformational rigidity, affecting target binding specificity .
2-Aminobenzamides
- Solubility: The amide group in 2-aminobenzamides enhances water solubility relative to sulfonamides, favoring applications in aqueous-phase reactions .
- Biological Activity: 2-Aminobenzamides are prominent in glycosylation studies and histone deacetylase (HDAC) inhibition, whereas sulfonamides like 2-amino-N-cyclobutylbenzenesulfonamide may exhibit divergent enzyme-binding profiles due to sulfonyl group electronegativity .
Comparative Data Table
Research Findings and Limitations
- Structural Insights : Cyclic substituents (cyclobutyl vs. cyclohexyl) modulate steric and electronic profiles, impacting solubility and target engagement. Smaller rings like cyclobutyl may enhance rigidity but reduce synthetic accessibility .
- Gaps in Data: Direct pharmacological or thermodynamic data for this compound are absent in available literature. Comparisons rely on extrapolation from analogs.
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